molecular formula C15H17N7O3S3 B2458985 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 690643-23-3

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2458985
CAS RN: 690643-23-3
M. Wt: 439.53
InChI Key: QOIAHARQGBPLLI-UHFFFAOYSA-N
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Description

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C15H17N7O3S3 and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One significant application of derivatives similar to the specified compound is in the development of antitumor agents. Novel acetamide derivatives, including structures related to the mentioned chemical, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in inhibiting tumor growth, with some derivatives being more effective than reference drugs like doxorubicin. This suggests the potential of such compounds in cancer therapy (Albratty et al., 2017).

Antimicrobial Properties

Compounds with a similar structure have been synthesized and assessed for their antimicrobial efficacy. Research indicates that these derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for treating various microbial infections. The structural features of these compounds, such as the presence of thiazole and triazole rings, contribute to their biological activity, offering a promising approach for developing new antimicrobial agents (Darwish et al., 2014).

Anticancer Properties

Further studies on derivatives structurally related to the mentioned compound have demonstrated anticancer properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, showing selective cytotoxicity. Such findings underscore the potential of these compounds in targeted cancer therapy, offering a basis for the development of new anticancer drugs with improved efficacy and selectivity (Evren et al., 2019).

Synthesis and Structural Elucidation

The synthesis of compounds containing structural motifs similar to the specified chemical has been explored, with methodologies including the condensation of key intermediates. These studies not only contribute to the understanding of the chemical properties of such compounds but also facilitate the development of novel derivatives with potential therapeutic applications. The structural elucidation of these compounds through spectroscopic methods provides insights into their potential mechanism of action (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O3S3/c1-22-12(6-10-7-26-14(16)19-10)20-21-15(22)27-8-13(23)18-9-2-4-11(5-3-9)28(17,24)25/h2-5,7H,6,8H2,1H3,(H2,16,19)(H,18,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAHARQGBPLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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